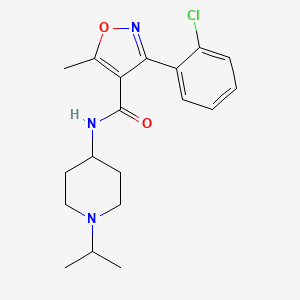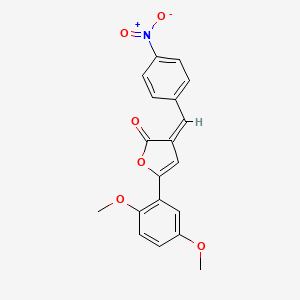
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide, also known as MNPE, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for various inflammatory diseases. In addition, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have various biochemical and physiological effects in cells and organisms. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer therapies. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has also been shown to reduce oxidative stress and inflammation in cells and tissues, which makes it a potential therapeutic agent for various diseases. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to be stable in various solvents and can be used in various assays and experiments. However, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide also has some limitations for lab experiments. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has low water solubility, which can limit its use in aqueous assays. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can also have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide. One direction is to investigate the structure-activity relationship of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide and its analogs to identify more potent and selective inhibitors. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide in vivo to determine its efficacy and safety in animal models. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can also be used as a tool compound to study the role of PKC and NF-κB in various diseases. Finally, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide can be used as a starting point for the development of novel therapeutic agents for cancer, inflammation, and cardiovascular diseases.
Conclusion
In conclusion, N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide, including investigating its structure-activity relationship, pharmacokinetics and pharmacodynamics, and its role in various diseases.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide involves a series of chemical reactions that start with the reaction of 4-nitrobenzaldehyde with 4-methylbenzylamine to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethanediamide to form N-(4-methylbenzyl)-N'-(4-nitrophenyl)ethanediamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-2-4-12(5-3-11)10-17-15(20)16(21)18-13-6-8-14(9-7-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDHQXOPVFWXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
methyl]-2,4-pentanedione](/img/structure/B4978635.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![N-(2-{[(3,9-dioxo-3H-pyrrolo[1,2-a]indol-2(9H)-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4978657.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)


![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)
![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B4978715.png)